molecular formula C14H19NO2 B12077561 Methyl 4-methyl-3-(piperidin-4-yl)benzoate

Methyl 4-methyl-3-(piperidin-4-yl)benzoate

Cat. No.: B12077561
M. Wt: 233.31 g/mol
InChI Key: PIOJQQOWTYGSLE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(piperidin-4-yl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(piperidin-4-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 4-methyl-3-(piperidin-4-yl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-methyl-3-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Industry: The compound is used in the production of various fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with the piperidine ring attached at a different position on the aromatic ring.

    Methyl 3-(piperidin-4-yl)benzoate: Similar structure but with the methyl group attached at a different position on the aromatic ring.

    Methyl 4-(piperidin-4-yl)benzoate hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness: Methyl 4-methyl-3-(piperidin-4-yl)benzoate is unique due to the specific positioning of the methyl and piperidine groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-methyl-3-piperidin-4-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-10-3-4-12(14(16)17-2)9-13(10)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3

InChI Key

PIOJQQOWTYGSLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2CCNCC2

Origin of Product

United States

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